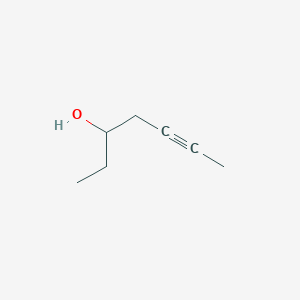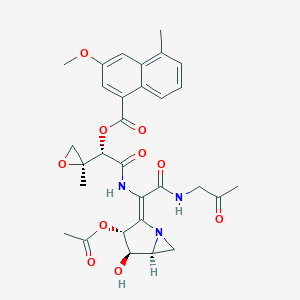
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
Descripción general
Descripción
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a synthetic compound that belongs to the class of oxetane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. In
Aplicaciones Científicas De Investigación
Oxetane derivatives like Oxetan-3-ol are valuable in synthesis and drug discovery. They can serve as precursors to oxetanones and exhibit bioactivity such as anti-inflammatory and antiglucocorticoid properties (Xu Tianxiang et al., 2016).
Certain oxetane derivatives act as inhibitors for enzymes like α-chymotrypsin, indicating their potential in medicinal chemistry (D. H. Kim & J. Ryoo, 1995).
Oxetanes are involved in the synthesis of novel pyrazoles, indicating their role in creating complex molecular structures (Anne-Chloé M. A. Nassoy et al., 2013).
Oxetan-3-one can be prepared from propargylic alcohol, showcasing its utility in streamlined synthesis processes for drug discovery (L. Ye et al., 2010).
Oxetanes can significantly alter properties like aqueous solubility and metabolic stability when replacing common functionalities in drugs, impacting drug design (Georg Wuitschik et al., 2010).
Oxetane derivatives have been used in polymer synthesis, showcasing their versatility in material science (Amy T. Bellinghiere et al., 2015).
Propiedades
IUPAC Name |
(3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOUWOFYULUWNE-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208020 | |
| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68711-40-0 | |
| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68711-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the stereochemistry of (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one impact its role in tetrahydrolipstatin synthesis?
A1: The precise stereochemistry of this compound is paramount for its successful utilization in constructing tetrahydrolipstatin [, ]. Research highlights that achieving high enantiomeric purity in each stereocenter is crucial, as these chiral centers directly influence the final stereochemistry of tetrahydrolipstatin []. Deviation from the (3S,4S,2'S) configuration would lead to stereoisomers with potentially different biological activities.
Q2: What synthetic strategies have proven effective in obtaining enantiomerically pure (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one?
A2: A highly efficient approach involves a tandem aldol-lactonization reaction []. This method enables the formation of the desired β-lactone ring with excellent stereocontrol, leading to the enantiomerically pure (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one. This strategy stands out due to its high yield and selectivity, making it suitable for synthesizing this important intermediate.
Q3: Could you elaborate on the significance of the "tandem aldol-lactonization" strategy in this context?
A3: The tandem aldol-lactonization strategy offers several advantages in the synthesis of (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one []. Firstly, it streamlines the synthetic route by combining two steps into one, enhancing efficiency. Secondly, this approach provides exceptional control over stereochemistry, a critical aspect in obtaining the desired enantiomer. Lastly, the method generally boasts high yields, minimizing waste and contributing to a more sustainable synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



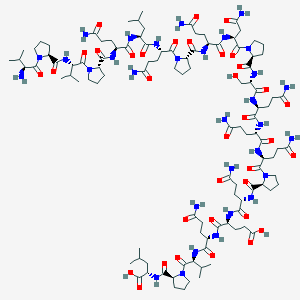
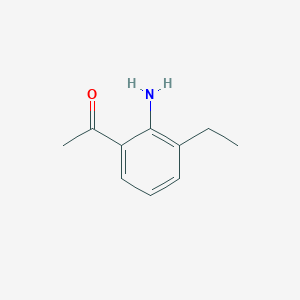


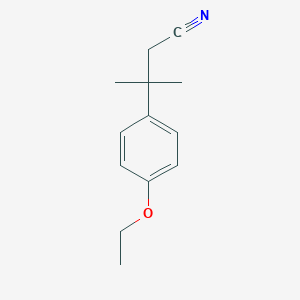

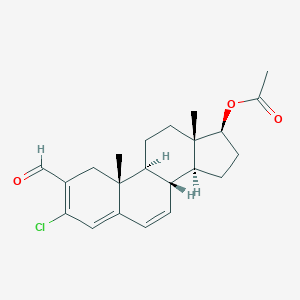

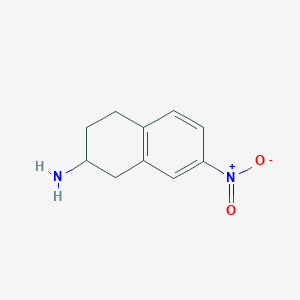

![Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester](/img/structure/B28665.png)

